![molecular formula C8H7ClF3N3 B1431713 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride CAS No. 1423033-54-8](/img/structure/B1431713.png)
5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride
Overview
Description
5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzodiazole ring, which significantly influences its chemical properties and biological activities. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
Benzodiazole derivatives are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of “5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride”. The trifluoromethyl group is often used in pharmaceuticals to improve stability and lipophilicity, which can enhance the drug’s ability to cross cell membranes .
Biochemical Pathways
Benzodiazole derivatives have been found to interact with various enzymes and receptors, affecting multiple biochemical pathways .
Pharmacokinetics
The trifluoromethyl group can improve metabolic stability, potentially enhancing the compound’s bioavailability .
Result of Action
Benzodiazole derivatives can have various effects depending on their specific structure and the target they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the benzodiazole ring. One common method is the reaction of 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazole derivatives, while substitution reactions can produce a variety of functionalized benzodiazoles .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a benzodiazole ring with a trifluoromethyl group (-CF3) attached to it. This structural configuration contributes to its stability and lipophilicity, which are crucial for its interaction with biological systems. The molecular formula is with a molecular weight of approximately 237.61 g/mol. The presence of the hydrochloride salt form enhances its solubility in water, facilitating its use in various applications .
Medicinal Chemistry
This compound is being studied for its potential therapeutic effects against various diseases. The compound's ability to interact with biological targets makes it a candidate for drug development. Research has indicated that derivatives of benzodiazole can exhibit significant antimicrobial and anticancer properties .
The compound has shown promising results in biological assays. It exhibits antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, studies have explored its anticancer properties, where it has been evaluated for its ability to inhibit the growth of cancer cells. For instance, derivatives of benzodiazole were found to have low cytotoxicity while maintaining significant anticancer activity against human cancer cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (hepatoma) .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound A | SH-SY5Y | 10.2 | Low cytotoxicity |
Compound B | HepG2 | 15.6 | Significant anticancer activity |
5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine HCl | Various | TBD | Potential candidate for further research |
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group can enhance the stability and reactivity of synthesized products, making it valuable in the development of new materials and chemical processes .
Industrial Applications
Beyond medicinal chemistry, this compound is utilized in industrial applications such as the development of new materials and as a reagent in various chemical processes .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by the trifluoromethyl group, which can improve metabolic stability and enhance bioavailability. These properties are critical for determining the therapeutic efficacy of the compound when used in biological systems .
Case Studies
Several studies have been conducted to evaluate the biological activities of benzodiazole derivatives:
- Antimicrobial Studies : One study demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Anticancer Research : In another investigation, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation while maintaining low toxicity levels .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzodiazoles: Compounds with similar structures but different functional groups attached to the benzodiazole ring.
Fluorinated Benzodiazoles: Compounds with fluorine atoms attached to the benzodiazole ring instead of a trifluoromethyl group.
Uniqueness
5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, biochemical interactions, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzodiazole ring with a trifluoromethyl group (-CF3) that enhances its lipophilicity and biological activity. Its molecular formula is , with a molecular weight of approximately 237.61 g/mol .
Biochemical Pathways
Benzodiazole derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. The trifluoromethyl group is crucial for improving metabolic stability and enhancing the compound's ability to penetrate cell membranes .
Pharmacokinetics
The presence of the trifluoromethyl group is associated with improved pharmacokinetic properties, including increased bioavailability and metabolic stability. This can lead to enhanced therapeutic effects when used in biological systems .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
Compounds similar to this compound are often investigated for their roles in cancer therapy. These compounds can interact with biological targets involved in cell proliferation and apoptosis, potentially leading to anticancer effects .
Study on Anticancer Activity
In one study, derivatives of benzodiazole were evaluated for their ability to inhibit the growth of cancer cells. The results indicated that certain derivatives exhibited low cytotoxicity while maintaining significant anticancer activity against human cancer cell lines such as SH-SY5Y (neuroblastoma) and HepG2 (hepatoma) .
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Compound A | SH-SY5Y | 10.2 | Low cytotoxicity |
Compound B | HepG2 | 15.6 | Significant anticancer activity |
5-(Trifluoromethyl)-1H-1,3-benzodiazol-2-amine HCl | Various | TBD | Potential candidate for further research |
Applications in Research
This compound serves as a building block in the synthesis of more complex molecules and is used in various scientific research applications:
- Medicinal Chemistry : As a precursor for developing new therapeutic agents.
- Environmental Science : Used as an indicator of environmental pollution related to fluorinated chemicals .
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazol-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3.ClH/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5;/h1-3H,(H3,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJJIMFXQHLHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-54-8 | |
Record name | 5-(trifluoromethyl)-1H-1,3-benzodiazol-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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